molecular formula C26H29ClFN3O3 B2445892 3-((3-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-11-4

3-((3-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2445892
CAS No.: 897735-11-4
M. Wt: 485.98
InChI Key: YEGJMYNMKDWJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H29ClFN3O3 and its molecular weight is 485.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(3-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClFN3O3/c1-18-16-23(32)24(26(33)31(18)14-15-34-2)25(19-4-3-5-20(27)17-19)30-12-10-29(11-13-30)22-8-6-21(28)7-9-22/h3-9,16-17,25,32H,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGJMYNMKDWJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (CAS No. 1439903-88-4) is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the field of pharmacology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H18ClFN2O2C_{18}H_{18}ClFN_2O_2, with a molecular weight of approximately 348.8 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of the piperazine moiety enhances its affinity for these targets, potentially leading to significant neuropharmacological effects.

Anticancer Properties

Recent studies have demonstrated that derivatives of compounds containing similar structures exhibit varying degrees of cytotoxicity against several cancer cell lines. For instance:

  • MCF7 (breast cancer) : The compound showed moderate inhibition with cell growth inhibition rates ranging from 14.16% to 21.84% depending on the concentration used .
  • K-562 (leukemia) : Displayed a notable growth inhibition rate of approximately 21.88% .

These findings suggest that the compound may possess potential as an anticancer agent, although further studies are needed to establish its efficacy and safety profiles.

Neuropharmacological Effects

The piperazine component is known for its psychoactive properties. Compounds similar to this one have been studied for their effects on anxiety and depression models in rodents, showing promise in reducing anxiety-like behaviors .

Case Studies

  • Study on Antiproliferative Activity :
    A study conducted on a series of arylpiperazine derivatives found that compounds similar to the target molecule exhibited significant antiproliferative activity against LNCaP prostate cancer cells compared to PC-3 cells, indicating selective cytotoxicity .
  • Molecular Docking Studies :
    Molecular docking studies have provided insights into the binding affinities of this compound with various receptors. The docking scores indicated a strong interaction with serotonin receptors, suggesting potential applications in treating mood disorders .

Data Table: Biological Activity Overview

Cell Line Growth Inhibition (%) IC50 Value (µM) Reference
MCF7 (Breast Cancer)14.16 - 21.84Not specified
K-562 (Leukemia)21.88Not specified
LNCaP (Prostate)SignificantNot specified
Anxiety ModelsReduced Anxiety-like BehaviorNot specified

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-[(3-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
  • Molecular Formula : C26H29ClFN3O3
  • Molecular Weight : 485.98 g/mol
  • CAS Number : 897735-11-4

Structural Characteristics

The compound features a piperazine ring, which is commonly associated with various pharmacological activities. The presence of both chlorophenyl and fluorophenyl groups enhances its interaction with biological targets, particularly neurotransmitter receptors.

Neuropharmacological Research

The compound's structure suggests significant interactions with serotonin and dopamine receptors, making it a candidate for studying neuropharmacological effects. Research indicates that derivatives of this compound may exhibit:

  • Antidepressant Activity : Compounds with similar structures have shown promise in preclinical models for depression, suggesting potential applications in treating mood disorders.
  • Anxiolytic Effects : Studies have indicated that piperazine-based compounds can reduce anxiety-like behaviors in rodent models, warranting further investigation into this compound's efficacy in anxiety disorders.

Anticancer Properties

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines:

  • MCF7 (Breast Cancer) : The compound exhibited moderate growth inhibition rates ranging from 14.16% to 21.84% depending on concentration.
  • K-562 (Leukemia) : Notable growth inhibition of approximately 21.88% was observed, indicating potential as an anticancer agent.

These findings suggest that the compound may possess selective cytotoxicity, particularly against certain cancer types.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinities of this compound with various receptors:

  • Serotonin Receptors : Strong interactions were noted, indicating potential applications in treating mood disorders.
  • Dopamine Receptors : Similar studies suggest that the compound could influence dopaminergic pathways, relevant for conditions like schizophrenia.

Study on Antiproliferative Activity

A series of arylpiperazine derivatives were evaluated for antiproliferative activity against LNCaP prostate cancer cells. The study found that compounds structurally related to this target molecule exhibited significant selective cytotoxicity compared to PC-3 cells, highlighting the potential of this class of compounds in cancer therapy.

Neuropharmacological Effects Study

In a study focusing on anxiety models, compounds similar to this one were tested for their ability to reduce anxiety-like behaviors in rodents. Results indicated that these compounds could serve as effective anxiolytics, paving the way for further clinical investigations.

Q & A

Q. How can researchers optimize the synthetic yield of this compound, and what reaction conditions are critical?

  • Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) may enhance nucleophilic substitution efficiency, as seen in analogous piperazine-containing syntheses .
  • Temperature Control : Maintaining temperatures between 0–25°C during coupling steps minimizes side reactions like hydrolysis .
  • Catalyst Use : Transition-metal catalysts (e.g., Pd for cross-couplings) may improve regioselectivity in aryl-aryl bond formation .
  • Yield Tracking : Use HPLC or LC-MS to monitor intermediates and adjust stoichiometry (e.g., 1.2–1.5 equivalents of fluorophenylpiperazine derivatives) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., chlorophenyl and piperazine moieties) and assess stereochemistry .
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, particularly for the hydroxy and methoxyethyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C26_{26}H28_{28}ClFN3_3O3_3) with <2 ppm error .
  • HPLC-PDA : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Methodological Answer:
  • Target Selection : Prioritize receptors/kinases structurally similar to known piperazine-based ligands (e.g., serotonin or dopamine receptors) .
  • In Vitro Assays : Use fluorescence polarization or radioligand binding to measure affinity (IC50_{50}) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer:
  • Dynamic Effects : Assess temperature-dependent NMR to detect conformational exchange (e.g., hindered rotation in piperazine rings) .
  • Isotopic Labeling : Introduce 19F^{19}F-labels to simplify complex splitting in fluorophenyl groups .
  • Computational Modeling : Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT) predictions .

Q. What experimental strategies are recommended for studying the compound’s environmental stability and degradation pathways?

  • Methodological Answer:
  • Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation products via LC-MS/MS .
  • Photolytic Studies : Expose to UV-Vis light (254–365 nm) and monitor structural changes using FT-IR .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity (LC50_{50}) under OECD guidelines .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer:
  • Analog Synthesis : Modify substituents systematically (e.g., replace 3-chlorophenyl with 3-fluorophenyl or methoxy groups) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the hydroxy group) .
  • Selectivity Profiling : Screen against panels of 50+ kinases/receptors to identify off-target effects .

Q. What computational approaches are suitable for predicting metabolic pathways?

  • Methodological Answer:
  • In Silico Metabolism Tools : Use Schrödinger’s MetaSite or GLORYx to predict Phase I/II metabolites (e.g., hydroxylation at the pyridinone ring) .
  • CYP450 Inhibition Assays : Test against recombinant CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar intermediates?

  • Methodological Answer:
  • Parameter Replication : Reproduce reactions with exact conditions (e.g., inert atmosphere, reagent purity >99%) .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization or oxidation) affecting yield .
  • Statistical Design : Apply factorial DOE (Design of Experiments) to isolate critical variables (e.g., stirring rate, solvent dryness) .

Experimental Design Considerations

Q. What statistical frameworks are recommended for dose-response studies in animal models?

  • Methodological Answer:
  • Randomized Block Design : Assign treatment groups (n ≥ 6) to minimize batch effects, as used in agricultural chemical studies .
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50_{50}/ED50_{50} determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.